molecular formula C12H8F3N3O2 B8089139 Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B8089139
M. Wt: 283.21 g/mol
InChI Key: VBKKZFOJIZFXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C12H8F3N3O2 and its molecular weight is 283.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a synthetic organic compound recognized for its distinctive structural features and potential biological activities. With a molecular formula of C₁₂H₈F₃N₃O₂ and a molecular weight of approximately 283.21 g/mol, this compound incorporates an imidazo[1,2-a]pyridine core, which is pivotal for its biological interactions and applications in medicinal chemistry and agrochemicals .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may exhibit:

  • Anticancer Properties : The compound shows potential in inhibiting specific kinases associated with cancer progression, particularly the Pim-1 kinase, which is implicated in numerous malignancies .
  • Enzyme Inhibition : It has been observed to inhibit enzymes crucial for cellular metabolism and signaling pathways, contributing to its anticancer effects.

Case Studies and Research Findings

Recent research highlights the compound's effectiveness in various biological assays:

  • Pim Kinase Inhibition : A study focused on the synthesis of pyridothienopyrimidinone derivatives demonstrated that compounds structurally related to this compound exhibited significant Pim-1 inhibitory activity with IC₅₀ values ranging from 1.18 to 8.83 μM across different cell lines (MCF7, HCT116, PC3) .
  • Cytotoxicity Studies : Compounds related to this imidazo-pyridine structure were tested for their cytotoxic effects on cancer cell lines. The most active derivatives showed promising results in reducing cell viability, indicating the potential therapeutic applications of this class of compounds .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Biological Activity
Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylateDifferent cyano group positionVaries in reactivity and biological effects
Ethyl 8-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylateBromine substitutionPotentially different biological activity due to bromine presence
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylateChlorine instead of cyanoVariability in chemical reactivity

The trifluoromethyl and cyano groups significantly enhance the compound's distinct properties compared to these similar structures, making it a candidate for targeted drug design in medicinal chemistry.

Properties

IUPAC Name

ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O2/c1-2-20-11(19)8-9(12(13,14)15)17-10-7(6-16)4-3-5-18(8)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKKZFOJIZFXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.